2-(Boc-amino)-1-(4-nitrophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(4-nitrophenyl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)20-12(17)14-8-11(16)9-4-6-10(7-5-9)15(18)19/h4-7H,8H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPKABHUGDYJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Boc Amino 1 4 Nitrophenyl Ethanone
Established and Optimized Laboratory Synthesis Protocols
The laboratory synthesis of 2-(Boc-amino)-1-(4-nitrophenyl)ethanone typically involves the N-protection of 2-amino-1-(4-nitrophenyl)ethanone or the direct introduction of the protected amino group. A common and established method is the reaction of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
A widely employed protocol involves dissolving 2-amino-1-(4-nitrophenyl)ethanone hydrochloride in a suitable solvent, such as a mixture of dioxane and water, and treating it with Boc₂O and a base like sodium bicarbonate or triethylamine google.com. The reaction proceeds smoothly at room temperature to afford the desired N-Boc protected product in good to excellent yields. Optimization of this protocol often involves adjusting the solvent system, base, and reaction time to maximize yield and purity. For instance, using an acetone-water solvent system with triethylamine as the base can lead to high yields and simplified work-up procedures google.com.
Another established route starts from 4-nitroacetophenone, which can be α-brominated to yield 2-bromo-1-(4-nitrophenyl)ethanone. This intermediate can then be reacted with an amine source, followed by Boc protection. However, this route can be less direct and may involve more hazardous reagents.
| Starting Material | Reagents and Conditions | Solvent | Yield (%) | Reference Analogy |
|---|---|---|---|---|
| 2-Amino-1-(4-nitrophenyl)ethanone HCl | Boc₂O, NaHCO₃, rt | Dioxane/Water | High | General procedure for Boc protection |
| Various Amines | Boc₂O, Triethylamine, rt, 0.5-4h | Acetone/Water | 73-95 | google.com |
| Aromatic Amines | Boc₂O, Catalyst-free, rt | Water-Acetone | Excellent | General protocol for diverse amines |
Stereoselective and Asymmetric Synthetic Routes
The synthesis of enantiomerically pure this compound is of significant interest, as chirality often dictates biological activity. Stereoselective and asymmetric routes aim to control the formation of the chiral center at the α-position to the carbonyl group.
One prominent strategy involves the asymmetric reduction of a precursor, such as 2-azido-1-(4-nitrophenyl)ethanone, followed by Boc protection. The use of chiral reducing agents or catalysts can afford the corresponding chiral amino alcohol with high enantioselectivity. Subsequent oxidation of the alcohol provides the desired chiral α-amino ketone. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a highly effective method for producing chiral 1,2-amino alcohols, which can be precursors to chiral α-amino ketones nih.gov.
Another approach is the asymmetric amination of a silyl enol ether derived from 4-nitroacetophenone. Chiral catalysts, such as those based on copper or palladium with chiral ligands, can facilitate the enantioselective introduction of the amino group organic-chemistry.org. While specific examples for this compound are not extensively documented, these general methodologies for the asymmetric synthesis of α-amino ketones are highly applicable organic-chemistry.orgrsc.orgresearchgate.net.
| Strategy | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee %) | Reference Analogy |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation of α-Ketoimines | Chiral Ru-catalysts | >99 | nih.gov |
| Asymmetric α-Amination of Ketones | Chiral organocatalysts (e.g., L-proline) | High | organic-chemistry.org |
| Kinetic Resolution of Racemic Amines | Lipases | High | General biocatalytic method |
Biocatalytic and Chemoenzymatic Synthesis Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones nih.gov. The reductive amination of 4-nitroacetophenone or a related precursor using an engineered transaminase could directly yield the chiral amine, which can then be Boc-protected. The use of ω-transaminases has been successfully applied in the industrial synthesis of chiral amines for pharmaceuticals, demonstrating their potential for producing compounds like 2-amino-1-(4-nitrophenyl)ethanone with high enantiopurity nih.gov.
Chemoenzymatic approaches combine the advantages of both chemical and biological catalysis. For instance, a chemical step could be used to synthesize a precursor like 2-azido-1-(4-nitrophenyl)ethanone, which is then stereoselectively reduced by a ketoreductase enzyme. This approach can provide access to chiral amino alcohols that can be chemically oxidized to the target α-amino ketone. The combination of chemical synthesis with enzymatic resolution is another powerful chemoenzymatic strategy.
| Enzyme Class | Reaction Type | Substrate Example | Key Advantage | Reference Analogy |
|---|---|---|---|---|
| Transaminase (ω-TA) | Asymmetric Reductive Amination | Prochiral ketones | High enantioselectivity, mild conditions | nih.govresearchgate.net |
| Ketoreductase (KRED) | Asymmetric Reduction | α-Azido ketones | High stereoselectivity | General biocatalytic reduction |
| Lipase | Kinetic Resolution | Racemic α-amino esters | High enantiomeric excess | General biocatalytic resolution |
Principles of Sustainable Chemistry in Compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact. For the synthesis of this compound, several green chemistry principles can be applied.
The use of greener solvents is a key consideration. Replacing hazardous solvents like dioxane with more benign alternatives such as acetone, ethanol, or even water can significantly improve the environmental profile of the synthesis google.comnih.gov. Atom economy can be maximized by choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can reduce solvent usage and waste generation.
Catalysis plays a crucial role in green chemistry. The use of catalytic amounts of reagents instead of stoichiometric amounts minimizes waste. Biocatalysis, as discussed previously, is an inherently green approach due to the mild reaction conditions and biodegradable nature of the catalysts.
| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference Analogy |
|---|---|---|---|
| Use of Safer Solvents | Replacing hazardous solvents | Using water or ethanol instead of chlorinated solvents | nih.govscienceopen.com |
| Atom Economy | Designing efficient reactions | Addition reactions over substitution reactions | General principle |
| Catalysis | Using catalytic reagents | Enzymatic catalysis, metal catalysis | researchgate.net |
| Energy Efficiency | Conducting reactions at ambient temperature | Reduces energy consumption | General principle |
Innovations and Emerging Methodologies in Synthesis
The field of organic synthesis is constantly evolving, with new methodologies offering improved efficiency, selectivity, and sustainability. Flow chemistry is a prominent emerging technology that offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability nih.govamt.uknih.govacs.org. The nitration of aromatic compounds and the reduction of nitro groups to amines are processes that have been successfully adapted to flow chemistry, suggesting that the synthesis of this compound could be significantly improved using this technology nih.govamt.ukacs.orgresearchgate.net.
Novel catalytic systems are also being developed for the synthesis of α-amino ketones. These include new organocatalysts and metal-based catalysts with improved activity and selectivity organic-chemistry.orgrsc.org. For example, recent advances in photoredox catalysis have opened up new avenues for C-H amination reactions, which could provide a more direct route to α-amino ketones from simple ketone starting materials. While direct application to this compound may not yet be reported, these innovative approaches hold significant promise for the future synthesis of this and related compounds.
| Methodology | Key Features | Potential Application | Reference Analogy |
|---|---|---|---|
| Flow Chemistry | Improved safety, scalability, and control | Nitration and reduction steps in the synthesis | nih.govamt.uknih.govacs.org |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Direct C-H amination of 4-nitroacetophenone | General innovative method |
| Novel Organocatalysis | Metal-free, enantioselective | Asymmetric α-amination | organic-chemistry.org |
Chemical Reactivity and Mechanistic Investigations of 2 Boc Amino 1 4 Nitrophenyl Ethanone
Reactivity of the α-Amino Ketone Functionality
The α-amino ketone motif is a valuable building block in organic synthesis, primarily due to the reactivity of the carbonyl group and the adjacent α-carbon. colab.ws
Carbonyl Group Reactions: The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It can undergo addition reactions with various nucleophiles. For instance, reduction with hydride reagents yields the corresponding amino alcohol, a crucial intermediate for many biologically active molecules.
Enolate Formation and Reactivity: The presence of α-protons (on the carbon bearing the N-Boc group) allows for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in reactions such as alkylations and aldol condensations, enabling the formation of new carbon-carbon bonds at the α-position.
Synthesis of Heterocycles: The bifunctional nature of α-amino ketones makes them key precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as imidazoles and pyrazines, through condensation reactions with appropriate partners. colab.ws
Reductive and Oxidative Transformations
The molecule possesses two primary sites susceptible to reduction: the ketone and the aromatic nitro group.
Reductive Transformations:
Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This transformation is typically chemoselective, leaving the nitro group and the Boc protecting group intact under mild conditions.
Nitro Group Reduction: The aromatic nitro group can be reduced to a primary amine (aniline derivative). Common methods include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (e.g., Sn, Fe, or Zn in HCl). masterorganicchemistry.com This transformation is fundamental for converting electron-withdrawing groups into electron-donating ones, significantly altering the electronic properties of the aromatic ring. masterorganicchemistry.com
Complete Reduction: The use of stronger reducing agents or harsher conditions, such as catalytic hydrogenation under pressure, can simultaneously reduce both the ketone and the nitro group.
Oxidative Transformations:
Baeyer-Villiger Oxidation: The ketone functionality could potentially undergo a Baeyer-Villiger oxidation using a peroxy acid (like m-CPBA) to form the corresponding ester. In this reaction, the phenyl group, being more substituted, would typically migrate, leading to the formation of a phenyl ester. masterorganicchemistry.com
Reactivity of the Aromatic Nitro Group
The nitro group strongly influences the reactivity of the phenyl ring and can itself participate in reactions.
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. nih.gov The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov While the target molecule has no leaving group at the ortho or para positions, this activating effect is a key feature of its electronics.
Reduction to Intermediate Oxidation States: Besides full reduction to an amine, the nitro group can be reduced to intermediate species such as nitroso (-NO) or hydroxylamino (-NHOH) compounds under controlled conditions.
Direct Nucleophilic Addition: Certain strong nucleophiles, such as chelated ester enolates, can add directly to the nitro group itself in a 1,3-addition fashion, leading to the formation of N-arylhydroxylamine derivatives. organic-chemistry.org
N-Boc Deprotection and Subsequent Amine Reactivity
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its ease of removal. total-synthesis.comsemanticscholar.org
Deprotection Conditions: The N-Boc group is readily cleaved under acidic conditions. fishersci.co.uk A variety of reagents can be employed for this transformation, with the most common being trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂) or hydrogen chloride (HCl) in an organic solvent such as ethyl acetate or dioxane. semanticscholar.org The reaction proceeds quickly, often at room temperature. fishersci.co.uk Alternative methods using Lewis acids (e.g., ZnBr₂, TiCl₄) or even hot water under catalyst-free conditions have also been developed. semanticscholar.org
Reactivity of the Resulting Amine: Upon deprotection, the primary amine of 2-amino-1-(4-nitrophenyl)ethanone is liberated. nih.gov This free amine is nucleophilic and can participate in a wide array of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
Formation of Imines: Condensation with aldehydes or ketones.
| Reagent Class | Specific Examples | Outcome |
| Strong Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Efficient removal of the Boc group |
| Lewis Acids | Zinc bromide (ZnBr₂), Titanium tetrachloride (TiCl₄) | Boc deprotection |
| Aqueous Media | Refluxing water | Eco-friendly Boc deprotection |
Stereochemical Control in Compound-Involved Reactions
Achieving stereochemical control is crucial when the reactions of 2-(Boc-amino)-1-(4-nitrophenyl)ethanone generate new stereocenters. The most common example is the reduction of the prochiral ketone to a chiral secondary alcohol.
Asymmetric Ketone Reduction: The stereoselective reduction of the ketone can be achieved using chiral reagents or catalysts.
Chiral Hydride Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst with borane can provide high levels of enantioselectivity in the reduction of ketones.
Substrate-Directed Reduction: The existing Boc-amino group at the α-position can potentially direct the approach of a reducing agent, leading to a diastereoselective reduction, although the stereocenter is one atom removed from the reacting center.
Enzymatic Reduction: Biocatalysts, such as ketoreductases, are highly effective in mediating the enantioselective reduction of ketones to furnish chiral alcohols with excellent optical purity.
Elucidation of Reaction Mechanisms
Understanding the mechanisms of the reactions involving this compound is key to predicting outcomes and optimizing conditions.
N-Boc Deprotection Mechanism: The acid-catalyzed deprotection of the Boc group proceeds via a specific fragmentation pathway. total-synthesis.com The initial step is the protonation of the carbonyl oxygen of the carbamate. This is followed by the elimination of the stable tert-butyl cation, which subsequently deprotonates to form gaseous isobutene, driving the reaction forward. The resulting carbamic acid is unstable and decarboxylates to yield the free amine. total-synthesis.com
Nucleophilic Aromatic Substitution (SNAr) Mechanism: In a potential SNAr reaction on a related substrate, the mechanism involves the nucleophilic attack on the electron-deficient aromatic ring to form a negatively charged σ-complex (Meisenheimer complex). nih.gov The negative charge is delocalized onto the electron-withdrawing nitro group. The rate-limiting step is typically the formation of this complex. nih.gov In a subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
Ketone Reduction Mechanism: The reduction of the ketone with a hydride reagent like NaBH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated during the workup step to yield the final alcohol product.
2 Boc Amino 1 4 Nitrophenyl Ethanone As a Versatile Building Block in Complex Molecule Synthesis
Synthesis of Chiral Amino Acids and Derivatives
A primary application of 2-(Boc-amino)-1-(4-nitrophenyl)ethanone is as a precursor for the synthesis of non-natural chiral amino acids, most notably derivatives of 4-nitrophenylalanine. The key transformation is the stereoselective reduction of the prochiral ketone to a secondary alcohol, establishing a chiral center. This conversion is frequently accomplished through asymmetric transfer hydrogenation (ATH) or biocatalytic reduction, which are known for their high efficiency and enantioselectivity.
Ruthenium-based catalysts, particularly those developed by Noyori and his contemporaries, are highly effective for the asymmetric hydrogenation of α-amino ketones. harvard.edu These reactions typically employ a chiral ligand, such as a BINAP derivative, in the presence of a hydrogen source like hydrogen gas or a formic acid/triethylamine mixture, to deliver the desired chiral amino alcohol with high enantiomeric excess (ee). harvard.eduacs.org The resulting product, (R)- or (S)-2-(Boc-amino)-1-(4-nitrophenyl)ethanol, is a direct precursor to the corresponding chiral amino acid derivative.
Biocatalytic methods, using enzymes such as ketoreductases (KREDs) or whole-cell systems, offer a green and highly selective alternative for this reduction. mdpi.com These enzymatic reactions can produce chiral alcohols with excellent conversion rates and often near-perfect enantioselectivity (>99% ee) under mild reaction conditions. nih.gov
Below is a table summarizing representative methods for the stereoselective reduction of aminoketone substrates.
| Catalyst/Enzyme System | Substrate Type | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Ru-TsDPEN Complex | α-Amino Ketone | (R)- or (S)-Amino Alcohol | >95 | >98 |
| Ketoreductase (KRED) | α-Amino Ketone | (S)-Amino Alcohol | >99 | >99.5 |
| Yeast (e.g., Saccharomyces cerevisiae) | α-Functionalized Ketone | (S)-Alcohol | Variable | >95 |
Application in the Construction of Nitrogen Heterocycles
The derivative of this compound, the chiral amino alcohol 2-amino-1-(4-nitrophenyl)ethanol (B107438), is a valuable intermediate for the synthesis of nitrogen-containing heterocycles. researchgate.net The 1,2-amino alcohol motif allows for cyclization reactions with various bifunctional reagents to form five- or six-membered rings, which are common cores in many biologically active compounds. nih.gov
For instance, reaction with phosgene equivalents like carbonyldiimidazole (CDI) leads to the formation of 1,3-oxazolidin-2-ones. researchgate.net Condensation with aldehydes or ketones yields 1,3-oxazolidines. Furthermore, reactions with reagents such as oxalyl chloride can be used to construct morpholine-2,3-dione systems. researchgate.net The presence of the 4-nitrophenyl group provides a handle for further functionalization, for example, through reduction of the nitro group to an amine, which can then participate in additional ring-forming reactions. The flexibility of the nitro group in chemical transformations expands its utility in creating diverse heterocyclic structures. researchgate.net
The table below illustrates several heterocyclization reactions starting from 2-amino-1-(4-nitrophenyl)ethanol.
| Reagent | Heterocyclic Product | Ring System |
|---|---|---|
| Carbonyldiimidazole (CDI) | 5-(4-nitrophenyl)-1,3-oxazolidin-2-one | Oxazolidinone |
| Formaldehyde | 5-(4-nitrophenyl)-1,3-oxazolidine | Oxazolidine |
| Benzaldehyde | 2-phenyl-5-(4-nitrophenyl)-1,3-oxazolidine | Oxazolidine |
| Oxalyl Chloride | 6-(4-nitrophenyl)morpholine-2,3-dione | Morpholinone |
Role in Peptidomimetic and Drug Scaffold Synthesis
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as stability and bioavailability. nih.gov this compound is a valuable starting material for creating non-natural amino acid units that can be incorporated into peptidomimetic structures. The Boc (tert-butyloxycarbonyl) protecting group is standard in solid-phase peptide synthesis, allowing for the stepwise assembly of peptide chains. peptide.com
By converting the ketone to a chiral amino alcohol and then to an amino acid, a 4-nitrophenylalanine moiety can be introduced into a peptide sequence. The nitro group offers a point of diversification; it can be reduced to an amine and subsequently acylated, alkylated, or used to form urea-based linkages, which are common in peptidomimetics. researchgate.net This strategy allows for the synthesis of peptide analogues with altered conformational constraints and functionalities. The synthesis of oligoureas, for example, can be achieved using monomers derived from Boc-protected amino compounds. researchgate.net
The structural framework derived from this building block is also relevant in the construction of drug scaffolds. The phenyl ring, amino group, and the modifiable nitro function provide a versatile template for developing libraries of compounds for drug discovery. mdpi.com
Integration in Total Synthesis of Natural Products
While this compound is a relatively simple starting material, it provides efficient access to the 4-nitrophenylalanine scaffold, a component that appears in or is related to subunits of some complex natural products. unimelb.edu.au The total synthesis of natural products often relies on a convergent strategy where key fragments of the target molecule are synthesized separately and then combined. nih.gov
This building block serves as a commercially available and reliable source for one such fragment. After stereoselective reduction and functional group manipulation, the resulting chiral 4-nitrophenylalanine derivative can be integrated into a larger synthetic scheme. mdpi.com For example, natural products containing a 4-aminophenylalanine residue (obtained after reduction of the nitro group) could be targeted using this precursor. Its role is therefore foundational, providing a key chiral piece for the assembly of more intricate architectures in a multi-step total synthesis campaign. scripps.edu
Stereocontrolled Access to Advanced Intermediates
The generation of stereochemically defined intermediates is crucial in modern organic synthesis. The most significant application of this compound in this context is its conversion to the chiral amino alcohol, (R)- or (S)-2-(Boc-amino)-1-(4-nitrophenyl)ethanol. This transformation establishes a stereocenter with high fidelity, and the resulting product is a versatile chiral intermediate for further synthetic endeavors. chemrxiv.org
The stereocontrol is typically achieved through asymmetric catalysis, as detailed in section 4.1. The Noyori-type asymmetric transfer hydrogenation is a particularly powerful method for reducing α-amino ketones with exceptional levels of enantioselectivity. harvard.edu This reaction allows chemists to predictably access either enantiomer of the product simply by choosing the appropriate enantiomer of the chiral catalyst.
Once formed, this chiral amino alcohol serves as a platform for numerous other transformations. The hydroxyl and Boc-protected amino groups can be selectively functionalized. The alcohol can be converted into a leaving group for substitution reactions (e.g., SN2 inversion), oxidized, or used in ether or ester formations, while the Boc-group can be removed to liberate the primary amine for amide coupling or other N-functionalizations. This dual functionality makes it a powerful node for constructing complex chiral molecules.
The table below highlights methodologies for achieving stereocontrol in the reduction of related ketone substrates.
| Method | Catalyst/Reagent | Key Features | Typical ee (%) |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | (R,R)- or (S,S)-RuCl(p-cymene)(TsDPEN) | High enantioselectivity, mild conditions, predictable stereochemistry. | 95-99.8 |
| Biocatalytic Reduction | Ketoreductases (KREDs), Yeast | Environmentally benign, extremely high enantioselectivity, aqueous media. | >99 |
| Chiral Borane Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | Stoichiometric or catalytic reduction of prochiral ketones. | 90-98 |
Strategies for Derivatization and Functionalization of 2 Boc Amino 1 4 Nitrophenyl Ethanone
Modifications of the Carbonyl Group
The ketone carbonyl group in 2-(Boc-amino)-1-(4-nitrophenyl)ethanone is a primary site for nucleophilic attack and condensation reactions. Its reactivity is central to constructing new carbon-carbon and carbon-heteroatom bonds, as well as for introducing new functional groups.
Reduction to Hydroxy Group: One of the most common transformations is the reduction of the ketone to a secondary alcohol, yielding tert-butyl (2-hydroxy-2-(4-nitrophenyl)ethyl)carbamate. This can be readily achieved using hydride-reducing agents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose, selectively reducing the ketone without affecting the nitro group or the Boc-protecting group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but care must be taken as they can sometimes reduce the nitro group as well.
Reductive Amination: The carbonyl group can be converted into an amine via reductive amination. This process involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the ketone. This strategy allows for the introduction of a wide variety of alkyl or aryl substituents at the benzylic position.
Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. By treating the ketone with a phosphorus ylide (a Wittig reagent), a variety of substituted alkenes can be synthesized. The specific structure of the resulting alkene depends on the R-groups attached to the ylide. This method is highly valuable for carbon-skeleton elaboration.
Formation of Imines and Hydrazones: The ketone readily undergoes condensation reactions with primary amines to form imines (Schiff bases) or with hydrazine derivatives to form hydrazones. These reactions are typically acid-catalyzed and involve the elimination of water. The resulting C=N double bond can be a stable functional group in its own right or can serve as an intermediate for further transformations, such as reduction to a secondary amine.
Table 1: Selected Reactions at the Carbonyl Group This table is interactive. Column headers can be clicked to sort the data.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |
| Reductive Amination | R-NH₂, Sodium cyanoborohydride (NaBH₃CN) | Secondary/Tertiary Amine |
| Wittig Reaction | Ph₃P=CR₂ (Wittig Ylide) | Alkene |
| Imine Formation | R-NH₂, Acid catalyst | Imine (C=N-R) |
| Hydrazone Formation | H₂N-NHR, Acid catalyst | Hydrazone (C=N-NHR) |
Functionalization of the para-Nitrophenyl Moiety
The para-nitrophenyl group offers significant opportunities for functionalization, primarily through reactions involving the nitro substituent. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution under certain conditions.
Reduction of the Nitro Group: The most prominent reaction of the nitro group is its reduction to a primary amine, which transforms the molecule into 2-(Boc-amino)-1-(4-aminophenyl)ethanone. This transformation is of great synthetic importance as it introduces a nucleophilic and versatile amino group on the aromatic ring. A key challenge is the selective reduction of the nitro group in the presence of the ketone.
Catalytic Hydrogenation: This is a widely used method. Various catalysts can achieve this transformation with high selectivity. For example, Ru/TiO₂ has been shown to exhibit excellent performance for the selective reduction of 4-nitroacetophenone to 4-aminoacetophenone. jk-sci.com Other common catalysts include palladium on carbon (Pd/C) and rhodium on silica (Rh/silica). jk-sci.comorganic-chemistry.org Reaction conditions such as hydrogen pressure and temperature can be optimized to favor the formation of the aniline-ketone over the aniline-alcohol. jk-sci.com
Chemical Reduction: Classical methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are effective for reducing aromatic nitro groups without affecting a ketone. Other reagents like zinc dust with ammonium chloride or cobalt carbonyl (Co₂(CO)₈) with water have also been reported for the selective reduction of nitro groups. researchgate.netresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): While less common than reduction, the nitro group, being a powerful electron-withdrawing group, can activate the aromatic ring for nucleophilic attack, particularly at the ortho and para positions relative to a leaving group. nih.govnih.gov In the absence of a better leaving group like a halogen, direct displacement of the nitro group is challenging but has been observed in highly activated systems. More practically, if a halogen were present on the ring (e.g., at the 2- or 3-position), it could be displaced by various nucleophiles (e.g., alkoxides, amines) in an SNAr reaction, a process facilitated by the para-nitro group.
Table 2: Reagents for Selective Reduction of the Aromatic Nitro Group This table is interactive. Column headers can be clicked to sort the data.
| Reagent System | Reaction Type | Selectivity Notes |
|---|---|---|
| H₂, Pd/C | Catalytic Hydrogenation | Good selectivity, can be optimized by controlling conditions. |
| H₂, Ru/TiO₂ | Catalytic Hydrogenation | Excellent selectivity for nitro group over ketone. jk-sci.com |
| H₂, Rh/Silica | Catalytic Hydrogenation | High selectivity can be achieved. organic-chemistry.org |
| Sn / HCl | Chemical Reduction | Classic method, highly selective for nitro group reduction. |
| Fe / HCl | Chemical Reduction | Widely used, selective, and cost-effective. |
| Zn / NH₄Cl | Chemical Reduction | Mild conditions, selective for nitro group. researchgate.net |
| Co₂(CO)₈ / H₂O | Chemical Reduction | Selective reduction in the presence of carbonyl groups. researchgate.net |
Transformations Involving the Boc-Protected Amine
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including those involving nucleophiles and bases. organic-chemistry.org Its primary role is to temporarily mask the reactivity of the amine. Consequently, the most significant transformation involving this group is its removal.
Deprotection (Cleavage of the Boc Group): The Boc group is specifically designed to be labile under acidic conditions. organic-chemistry.orgchemistrysteps.com Cleavage of the Boc group from this compound regenerates the primary amine, yielding 2-amino-1-(4-nitrophenyl)ethanone, typically as an acid salt.
The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.comchemistrysteps.com The carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide. jk-sci.commasterorganicchemistry.com
Common reagents for Boc deprotection include:
Trifluoroacetic Acid (TFA): Neat TFA or a solution of TFA in a solvent like dichloromethane (DCM) is highly effective and one of the most common methods. jk-sci.comresearchgate.net
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane, methanol, or ethyl acetate, is also widely used for smooth deprotection. researchgate.netfishersci.co.uk
The choice of acid and solvent can be tailored to the substrate's solubility and the stability of other functional groups. The stability of the Boc group to non-acidic reagents allows for selective modifications at the carbonyl and nitrophenyl sites without disturbing the protected amine.
Table 3: Common Conditions for Boc Group Deprotection This table is interactive. Column headers can be clicked to sort the data.
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% TFA in DCM, Room Temperature. fishersci.co.uk |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M HCl in Dioxane, Room Temperature. researchgate.net |
| Hydrochloric Acid (HCl) | Methanol (MeOH) or Ethanol (EtOH) | Anhydrous HCl in alcohol, Room Temperature. researchgate.net |
| Phosphoric Acid (H₃PO₄) | Water | Aqueous H₃PO₄ can be an effective and greener alternative. |
Stereoselective Functionalization Approaches
Introducing chirality into the molecule, typically by stereoselective reduction of the prochiral ketone, is a critical strategy for synthesizing enantiomerically pure compounds, such as chiral β-amino alcohols. These products are valuable building blocks in medicinal chemistry.
Asymmetric Reduction of the Carbonyl Group: The conversion of the ketone to a chiral secondary alcohol can be achieved with high enantioselectivity using catalytic asymmetric methods. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example. organic-chemistry.orgwikipedia.org This reaction employs a chiral oxazaborolidine catalyst in combination with a borane source (e.g., BH₃·THF or BH₃·SMe₂). The catalyst coordinates with both the borane and the ketone's carbonyl oxygen in a structured transition state, forcing the hydride to be delivered to one specific face of the ketone, thus generating one enantiomer of the alcohol in high excess. wikipedia.orgyoutube.com The predictability and high enantiomeric excess (ee) achievable make the CBS reduction a powerful tool for this transformation. alfa-chemistry.com
Substrate-Controlled Diastereoselective Reduction: If a chiral center already exists in the molecule, it can direct the stereochemical outcome of a subsequent reaction. In the case of this compound, which is achiral, this approach becomes relevant after an initial chiral modification. However, studies on related N-protected α-aminoketones have shown that the nature of the nitrogen protecting group and the choice of reducing agent can strongly influence the diastereoselectivity of the reduction. For instance, reduction of N-Boc-protected N-alkyl α-aminoketones with bulky hydride reagents like LiEt₃BH often furnishes syn-β-aminoalcohols with high selectivity. cdnsciencepub.comresearchgate.net In contrast, deprotection of the Boc group followed by reduction tends to yield the anti-β-aminoalcohols. cdnsciencepub.comresearchgate.net This control is typically governed by steric effects or chelation between the reducing agent and heteroatoms on the substrate (Felkin-Anh or chelation-control models).
Table 4: Methods for Stereoselective Reduction This table is interactive. Column headers can be clicked to sort the data.
| Method | Reagent/Catalyst | Stereochemical Control | Typical Outcome |
|---|---|---|---|
| Asymmetric Catalysis | Chiral Oxazaborolidine (CBS catalyst) + Borane | Catalyst-controlled enantioselection | Chiral alcohol with high enantiomeric excess (>95% ee). alfa-chemistry.com |
| Substrate Control | Bulky Hydride (e.g., LiEt₃BH) on N-Boc ketone | Diastereoselection (Chelation/Steric) | syn-β-amino alcohol. cdnsciencepub.comresearchgate.net |
| Substrate Control | Various hydrides on deprotected amino ketone | Diastereoselection (Felkin-Anh/Chelation) | anti-β-amino alcohol. cdnsciencepub.comresearchgate.net |
Advanced Analytical Techniques in the Research of 2 Boc Amino 1 4 Nitrophenyl Ethanone
Spectroscopic Methods for Reaction Monitoring and Structural Correlation
Spectroscopic techniques are indispensable for the real-time monitoring of the synthesis of 2-(Boc-amino)-1-(4-nitrophenyl)ethanone and for the conclusive identification of the final product. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal tools used for this purpose, providing a detailed picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the protons on the 4-nitrophenyl group, typically as two distinct doublets in the aromatic region (around 8.3 and 8.0 ppm). The methylene protons (CH₂) adjacent to the carbonyl and the Boc-protected amine group would appear as a singlet or doublet around 4.5-5.0 ppm. A prominent singlet around 1.4 ppm, integrating to nine protons, is the definitive signal for the tert-butoxycarbonyl (Boc) protecting group.
¹³C NMR reveals the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon (C=O) at approximately 195 ppm, carbons of the aromatic ring, the methylene carbon (CH₂), and the characteristic carbons of the Boc group (the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm).
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands. A strong band around 1715 cm⁻¹ corresponds to the C=O stretch of the carbamate (Boc group), while the ketone C=O stretch appears near 1690 cm⁻¹. Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group (NO₂), respectively. A band in the region of 3300-3400 cm⁻¹ would confirm the presence of the N-H bond of the Boc-protected amine.
The data from these methods are correlated to confirm that the desired molecular structure has been successfully synthesized.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Aromatic protons (2H, ortho to NO₂) | ~8.3 ppm (d) |
| Aromatic protons (2H, meta to NO₂) | ~8.0 ppm (d) | |
| Methylene protons (-CH₂-) | ~4.7 ppm (s/d) | |
| Amine proton (-NH-) | ~5.5 ppm (br s) | |
| tert-butyl protons (-C(CH₃)₃) | ~1.4 ppm (s) | |
| ¹³C NMR | Ketone Carbonyl (-C=O) | ~195 ppm |
| Carbamate Carbonyl (Boc, -O(C=O)N-) | ~155 ppm | |
| Aromatic Carbons | ~124-150 ppm | |
| Quaternary Carbon (Boc, -C(CH₃)₃) | ~80 ppm | |
| Methylene Carbon (-CH₂-) | ~48 ppm | |
| Methyl Carbons (Boc, -C(CH₃)₃) | ~28 ppm | |
| IR | N-H Stretch | ~3350 cm⁻¹ |
| Carbamate C=O Stretch | ~1715 cm⁻¹ | |
| Ketone C=O Stretch | ~1690 cm⁻¹ | |
| NO₂ Asymmetric Stretch | ~1520 cm⁻¹ |
Chromatographic Techniques for Purity and Stereochemical Assessment
Chromatography is essential for separating this compound from unreacted starting materials, byproducts, and for determining its stereochemical purity. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for these assessments.
For achiral purity analysis, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile and water. A UV detector is used for quantification, as the nitrophenyl group is a strong chromophore.
When the compound is chiral, its enantiomers must be separated to determine the enantiomeric excess (ee), a critical quality attribute. This is achieved using Chiral HPLC. The separation relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. nih.gov
For N-Boc protected amino acids and their derivatives, several types of CSPs have proven effective:
Polysaccharide-based CSPs: Columns with stationary phases like cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective for a broad range of chiral compounds, including N-protected amino acids. mdpi.com
Zwitterionic CSPs: These phases, often based on cinchona alkaloids, can offer unique selectivity for amino acids and their derivatives through a combination of ion-exchange, polar, and hydrogen-bonding interactions. yakhak.org
Macrocyclic Glycopeptide CSPs: Phases like teicoplanin (e.g., CHIROBIOTIC T) are also used for separating underivatized and N-derivatized amino acids. rsc.org
The choice of mobile phase is crucial for achieving separation and can consist of normal-phase solvents (like hexane/isopropanol) or polar-ionic modes (like acetonitrile/methanol/water with acid/base additives). yakhak.orgrsc.org The development of a successful chiral separation method allows for the accurate determination of the enantiomeric purity of the final product. mdpi.com
Table 2: Representative Chiral HPLC Conditions for N-Boc Amino Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Lux Cellulose-1) | Zwitterionic (e.g., CHIRALPAK ZWIX) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Methanol / Water (49.7:49.7:0.6, v/v/v) |
| Additives | None | 4.0 mM Formic Acid + 2.5 mM Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Application | General separation of N-Boc amino compounds | Separation of N(α)-Boc amino acids yakhak.org |
X-ray Crystallography for Definitive Structural and Stereochemical Assignment
While spectroscopic and chromatographic methods provide compelling evidence for the structure and purity of a compound, X-ray crystallography offers the only direct and unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique is the gold standard for confirming molecular structure and absolute stereochemistry.
The process requires growing a single, high-quality crystal of this compound. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise position of every atom (excluding hydrogen, which is typically inferred) can be determined.
The data obtained from an X-ray crystallographic analysis includes:
Precise bond lengths and bond angles: Confirming the connectivity and geometry of the molecule.
Torsional angles: Defining the conformation of the molecule in the crystal lattice.
Absolute configuration: For a chiral compound crystallized in a chiral space group, the absolute stereochemistry (R or S) can be definitively assigned.
Intermolecular interactions: Revealing how molecules pack together in the solid state through forces like hydrogen bonding and van der Waals interactions.
While a specific crystal structure for this compound is not publicly available, analysis of similar structures containing a 4-nitrophenyl moiety confirms the utility of this technique for elucidating key structural features, such as intramolecular hydrogen bonds and crystal packing patterns. researchgate.net
Table 3: Example of Data Obtained from X-ray Crystallographic Analysis
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.6 Å, c = 22.3 Å, β = 98.5° |
| Bond Length (C=O) | 1.21 Å |
| Bond Length (N-O) | 1.22 Å |
| Bond Angle (O-N-O) | 123.5° |
| Torsional Angle (C-C-N-H) | 175.2° |
| R-factor | 0.045 |
Future Research Directions and Unresolved Challenges Pertaining to 2 Boc Amino 1 4 Nitrophenyl Ethanone
Development of Sustainable and Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and improve economic feasibility. nih.gov Future research on 2-(Boc-amino)-1-(4-nitrophenyl)ethanone should prioritize the development of sustainable synthetic routes that adhere to these principles.
Current synthetic approaches may rely on traditional methods that involve hazardous reagents, stoichiometric waste, and significant energy consumption. A key challenge is the replacement of these methods with more eco-friendly alternatives. For instance, the nitration step, a classic transformation in the synthesis of such compounds, often employs harsh conditions that are difficult to scale up safely. nih.gov
Future research should focus on:
Catalytic Methodologies: Exploring catalytic, rather than stoichiometric, approaches for the introduction of the nitro and amino functionalities can significantly reduce waste. This includes the investigation of novel catalysts for direct C-H amination and nitration.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild, aqueous conditions, thereby minimizing the use of organic solvents and harsh reagents. nih.gov Biocatalytic methods are increasingly being used for the synthesis of chiral amines and other pharmaceutical intermediates. researchgate.net
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents is a critical area of investigation.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. nih.gov
| Synthetic Strategy | Green Chemistry Principle | Potential Advantage |
| Catalytic Nitration | Waste Prevention | Reduced formation of inorganic salts. |
| Enzymatic Amination | Catalysis & Safer Solvents | High stereoselectivity in aqueous media. |
| Use of Bio-solvents | Safer Solvents and Auxiliaries | Reduced environmental impact. |
| Multicomponent Reactions | Atom Economy | Increased efficiency and reduced step count. |
Exploration of Unprecedented Reactivity Patterns
The unique combination of functional groups in this compound offers a rich landscape for exploring novel reactivity. While the ketone and protected amine are well-understood functionalities, their interplay and the influence of the nitro group could lead to unprecedented chemical transformations.
Future research could investigate:
Domino and Cascade Reactions: Designing one-pot, multi-step reactions initiated by the selective transformation of one functional group, leading to a cascade of bond-forming events. This can significantly increase synthetic efficiency.
Umpolung Reactivity: Exploring conditions to reverse the normal polarity of the functional groups, for example, by transforming the electrophilic ketone into a nucleophilic species, could open up new avenues for carbon-carbon bond formation. nih.gov
Photoredox Catalysis: Utilizing visible light to initiate novel radical-based transformations of the nitro group or the carbon-nitrogen bond of the protected amine.
Reactions of the Nitro Group: Beyond its role as an electron-withdrawing group, the nitro group itself can participate in various transformations, such as reduction to an amine or conversion to other functional groups, leading to diverse molecular scaffolds.
Expansion of Synthetic Applications in Emerging Fields
The structural motifs present in this compound are relevant to several emerging fields of chemical science. A significant future direction is to leverage this compound as a versatile building block for the synthesis of novel molecules with specific functions.
Medicinal Chemistry: The 4-nitrophenyl group is a common feature in various biologically active compounds. medchemexpress.com The protected amine and ketone functionalities provide handles for diversification, allowing for the synthesis of libraries of compounds for drug discovery screening. For example, reduction of the ketone to an alcohol and subsequent derivatization could lead to analogs of known pharmacophores. A related compound, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, has been synthesized and explored for its biological activities. researchgate.net
Materials Science: The aromatic and polar nature of the molecule suggests potential applications in the development of new organic materials. For instance, it could be incorporated into polymers or supramolecular assemblies with interesting electronic or optical properties. The nitro group, in particular, can influence the photophysical properties of a molecule.
Chemical Biology: The compound could be used as a starting point for the synthesis of chemical probes to study biological processes. The ketone can be functionalized with reporter tags, and the Boc-protected amine allows for selective deprotection and coupling to biomolecules.
Addressing Challenges in Stereochemical Control and Efficiency
The ketone functionality in this compound is a prochiral center. Its stereoselective reduction would lead to the formation of chiral amino alcohols, which are valuable building blocks in asymmetric synthesis. acs.org A major challenge lies in developing highly efficient and stereoselective methods for this transformation.
Future research should address:
Asymmetric Catalysis: The development of novel chiral catalysts, including metal-based and organocatalysts, for the enantioselective reduction of the ketone is a key area of focus. researchgate.net
Biocatalytic Reduction: The use of ketoreductases (KREDs) can offer excellent enantioselectivity under mild conditions. chemrxiv.org Screening and engineering of enzymes for this specific substrate will be crucial.
Substrate Control: Modifying the structure of the substrate, for example, by changing the protecting group on the amine, to enhance the stereoselectivity of existing reduction methods.
Diastereoselective Reactions: For reactions involving the creation of a second stereocenter, controlling the diastereoselectivity will be a significant challenge that requires careful selection of reagents and reaction conditions.
| Method | Potential Catalyst/Reagent | Key Challenge |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium catalysts | Catalyst loading and turnover number. |
| Organocatalytic Reduction | Chiral Brønsted or Lewis acids | Achieving high enantiomeric excess. |
| Biocatalytic Reduction | Ketoreductases (KREDs) | Enzyme stability and substrate specificity. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. nih.govresearchgate.net Integrating the synthesis and subsequent transformations of this compound into these modern platforms is a critical future direction.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound would allow for better control over reaction parameters, especially for potentially hazardous steps like nitration. nih.gov This can lead to higher yields and purity.
Automated Synthesis Platforms: Utilizing automated synthesizers can accelerate the exploration of its reactivity and the generation of derivative libraries for screening purposes. These platforms allow for rapid reaction optimization and diversification.
In-line Analysis: Integrating in-line analytical techniques, such as spectroscopy and chromatography, with flow reactors can enable real-time monitoring and optimization of reaction conditions.
The development of a robust and scalable synthesis of this compound using flow chemistry would not only improve its accessibility but also pave the way for its use in high-throughput screening and the rapid development of new chemical entities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Boc-amino)-1-(4-nitrophenyl)ethanone, and how can reaction conditions be tailored to improve yields?
- Methodological Answer : The compound can be synthesized via alkylation or acylation of the amino group followed by Boc protection. For example, alkylation using bromo- or chloroacetyl derivatives under basic conditions (e.g., K₂CO₃ in THF) yields intermediates, which are then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP . Optimization includes controlling stoichiometry (e.g., 1.2–1.5 eq of Boc₂O) and reaction time (6–12 hours at 0–25°C). Solvent polarity (e.g., CH₂Cl₂ vs. THF) and temperature significantly affect yields, as seen in analogous nitrophenyl ethanone syntheses with yields ranging from 79% to 84% under varying conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
- Methodological Answer :
- ¹H/¹³C NMR : The Boc group appears as a singlet at ~1.4 ppm (tert-butyl protons) and a carbonyl signal at ~155 ppm. The 4-nitrophenyl group shows aromatic protons as doublets (δ 8.0–8.3 ppm) and NO₂ stretching vibrations at ~1520 cm⁻¹ in IR .
- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 308) and fragmentation patterns (e.g., loss of Boc group: m/z 208) .
- IR Spectroscopy : Key peaks include C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches. Overlaps from nitro groups require deconvolution .
Q. What purification techniques are recommended for this compound, especially when dealing with by-products from Boc protection/deprotection?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates Boc-protected products from unreacted starting materials. For polar by-products, recrystallization in ethanol/water (7:3 v/v) improves purity. Monitoring via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) ensures fraction collection accuracy. In cases of Boc deprotection (e.g., acidolysis), neutralization with NaHCO₃ before extraction minimizes side reactions .
Advanced Research Questions
Q. How can enantioselectivity be controlled in reactions involving this compound derivatives, particularly in catalytic asymmetric syntheses?
- Methodological Answer : Chiral catalysts like Cu(OAc)₂ with enantiopure ligands (e.g., BTAPPh₂) enable enantioselective hydrosilylation or hydrogenation. For example, using 3 mol% Cu(OAc)₂ and 6 mol% BTAPPh₂ in toluene at -25°C achieves >99% conversion and up to 66% enantiomeric excess (ee) for nitrophenyl ethanol derivatives. Chiral GC or HPLC (e.g., Chiralpak AS-H column) quantifies ee, with mobile phase optimization (hexanes/IPA) critical for resolution .
Q. What strategies resolve contradictions in reaction yields when scaling up synthesis from lab to pilot scale?
- Methodological Answer : Discrepancies often arise from heat/mass transfer limitations. Pilot-scale optimization includes:
- Temperature Control : Jacketed reactors for exothermic Boc protection steps.
- Mixing Efficiency : High-shear mixers to prevent localized concentration gradients.
- Reagent Addition Rate : Gradual introduction of Boc₂O to avoid side reactions.
- In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real-time .
Q. How does the electronic effect of the 4-nitrophenyl group influence the reactivity of this compound in nucleophilic substitutions or catalytic processes?
- Methodological Answer : The electron-withdrawing nitro group activates the ketone for nucleophilic attack (e.g., Grignard additions) while deactivating the aromatic ring toward electrophilic substitution. In hydrosilylation, the nitro group stabilizes transition states via resonance, enhancing catalytic turnover. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution to predict regioselectivity .
Q. In evaluating the biological activity of this compound derivatives, what in vitro assays are appropriate, and how should structure-activity relationships (SAR) be analyzed?
- Methodological Answer :
- DNA Interaction Assays : Gel electrophoresis to assess DNA photocleavage (e.g., UV irradiation at 365 nm, 1–10 μg/mL compound concentration) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., aromatase inhibition via NADPH depletion monitoring at λex 340 nm).
- SAR Analysis : QSAR models correlate substituent effects (e.g., Hammett σ values for nitro groups) with bioactivity. Clustering analysis (e.g., PCA) identifies critical structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
